molecular formula C8H6ClNOS B13655628 7-Chloro-6-methoxybenzo[d]thiazole

7-Chloro-6-methoxybenzo[d]thiazole

Katalognummer: B13655628
Molekulargewicht: 199.66 g/mol
InChI-Schlüssel: SLYCMJSAKFAISX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-6-methoxybenzo[d]thiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methoxybenzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-6-methoxybenzothiazole with suitable reagents under controlled conditions. For example, the use of N-bromosuccinimide in 1-methyl-2-pyrrolidinone at elevated temperatures can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloro-6-methoxybenzo[d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic structure and reactivity.

Common Reagents and Conditions:

    N-bromosuccinimide: Used for bromination reactions.

    Sodium hydride: Employed in deprotonation reactions to form reactive intermediates.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, bromination can yield 7-bromo-6-methoxybenzo[d]thiazole .

Wissenschaftliche Forschungsanwendungen

7-Chloro-6-methoxybenzo[d]thiazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Chloro-6-methoxybenzo[d]thiazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Chloro-6-methoxybenzo[d]thiazole is unique due to the presence of both chlorine and methoxy groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C8H6ClNOS

Molekulargewicht

199.66 g/mol

IUPAC-Name

7-chloro-6-methoxy-1,3-benzothiazole

InChI

InChI=1S/C8H6ClNOS/c1-11-6-3-2-5-8(7(6)9)12-4-10-5/h2-4H,1H3

InChI-Schlüssel

SLYCMJSAKFAISX-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(C=C1)N=CS2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.